molecular formula C10H12N2O2S2 B14390356 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine CAS No. 89876-77-7

4-[(2-Nitrophenyl)sulfanyl]thiomorpholine

Cat. No.: B14390356
CAS No.: 89876-77-7
M. Wt: 256.3 g/mol
InChI Key: CLJFYYVPENLUBV-UHFFFAOYSA-N
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Description

4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is an organic compound that features a thiomorpholine ring substituted with a 2-nitrophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine typically involves a nucleophilic aromatic substitution reaction. One common method is the reaction of 4-fluoronitrobenzene with thiomorpholine under basic conditions . The reaction proceeds through the nucleophilic attack of the thiomorpholine on the fluoronitrobenzene, resulting in the substitution of the fluorine atom with the thiomorpholine group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitrophenyl)sulfanyl]thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-[(2-aminophenyl)sulfanyl]thiomorpholine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-[(2-aminophenyl)sulfanyl]thiomorpholine.

    Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Nitrophenyl)sulfanyl]thiomorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Nitrophenyl)sulfanyl]thiomorpholine involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The sulfur atom in the thiomorpholine ring can also interact with biological molecules, potentially affecting enzyme activity and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Nitrophenyl)sulfanyl]thiomorpholine is unique due to the presence of both a nitrophenyl group and a thiomorpholine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

89876-77-7

Molecular Formula

C10H12N2O2S2

Molecular Weight

256.3 g/mol

IUPAC Name

4-(2-nitrophenyl)sulfanylthiomorpholine

InChI

InChI=1S/C10H12N2O2S2/c13-12(14)9-3-1-2-4-10(9)16-11-5-7-15-8-6-11/h1-4H,5-8H2

InChI Key

CLJFYYVPENLUBV-UHFFFAOYSA-N

Canonical SMILES

C1CSCCN1SC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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